
1-(3-甲基苯基)哌啶-4-酮
描述
1-(3-Methylphenyl)Piperidin-4-One is a chemical compound with the molecular formula C12H15NO . It is used for research and development purposes .
Synthesis Analysis
Piperidin-4-one derivatives can be synthesized through various methods. One such method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves the Piloty-Robinson reaction of N-substituted piperidin-4-one azines .Molecular Structure Analysis
The molecular structure of 1-(3-Methylphenyl)Piperidin-4-One consists of a piperidin-4-one ring attached to a 3-methylphenyl group . The molecular weight of this compound is 189.26 .Chemical Reactions Analysis
Piperidin-4-one derivatives can undergo various intra- and intermolecular reactions to form different types of compounds . For example, the Piloty-Robinson reaction of N-substituted piperidin-4-one azines can lead to the formation of 3,6-diazacarbazole .Physical and Chemical Properties Analysis
1-(3-Methylphenyl)Piperidin-4-One is a solid substance with a molecular weight of 189.26 . It has a density of 1.084g/cm3 and a boiling point of 345.9ºC at 760 mmHg .科学研究应用
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(3-Methylphenyl)Piperidin-4-One, is an important task of modern organic chemistry .
作用机制
Target of Action
Similar compounds have been found to target proteins such as dipeptidyl peptidase 4 and Anaplastic Lymphoma Kinase (ALK) . These proteins play crucial roles in various biological processes, including immune response and cell growth.
Mode of Action
This interaction can lead to changes in cellular processes and biochemical pathways .
Action Environment
The action, efficacy, and stability of 1-(3-Methylphenyl)Piperidin-4-One can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
生化分析
Biochemical Properties
1-(3-Methylphenyl)Piperidin-4-One plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 1-(3-Methylphenyl)Piperidin-4-One can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in the catalytic activity of enzymes, affecting metabolic flux and the levels of metabolites within cells .
Cellular Effects
The effects of 1-(3-Methylphenyl)Piperidin-4-One on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(3-Methylphenyl)Piperidin-4-One has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key signaling molecules, this compound can impact gene expression patterns and metabolic processes within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methylphenyl)Piperidin-4-One involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their catalytic functions. For example, 1-(3-Methylphenyl)Piperidin-4-One has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methylphenyl)Piperidin-4-One can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the prolonged exposure to 1-(3-Methylphenyl)Piperidin-4-One can lead to adaptive cellular responses, such as changes in gene expression and metabolic reprogramming. These long-term effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of 1-(3-Methylphenyl)Piperidin-4-One vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 1-(3-Methylphenyl)Piperidin-4-One can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
1-(3-Methylphenyl)Piperidin-4-One is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, 1-(3-Methylphenyl)Piperidin-4-One can influence the activity of key metabolic enzymes, such as dehydrogenases and transferases, thereby modulating the flow of metabolites through different pathways. These interactions highlight the importance of this compound in cellular metabolism and its potential as a therapeutic agent .
Transport and Distribution
The transport and distribution of 1-(3-Methylphenyl)Piperidin-4-One within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells. Once inside the cell, 1-(3-Methylphenyl)Piperidin-4-One can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are crucial for understanding the bioavailability and pharmacokinetics of this compound .
Subcellular Localization
The subcellular localization of 1-(3-Methylphenyl)Piperidin-4-One plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 1-(3-Methylphenyl)Piperidin-4-One within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-(3-methylphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPYLQUBHKXFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612668 | |
| Record name | 1-(3-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365554-90-1 | |
| Record name | 1-(3-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


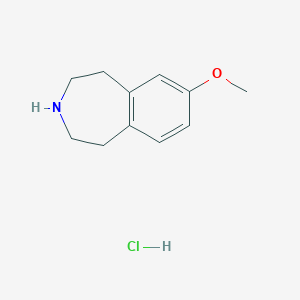
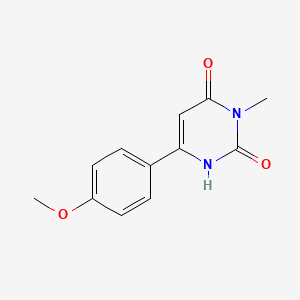
![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)

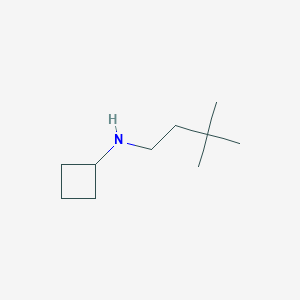
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
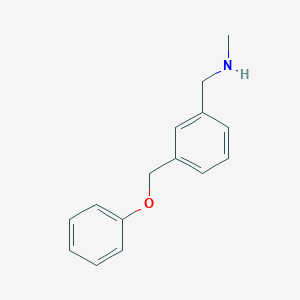

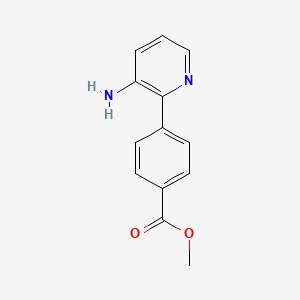
![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)


![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
